1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one
Description
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a phenyl group, a piperazine ring, and a pyridine ring
Properties
IUPAC Name |
1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-19-20(17-6-2-1-3-7-17)24-15-25-21(19)27-11-9-26(10-12-27)18(28)13-16-5-4-8-23-14-16/h1-8,14-15H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNPSZWCDGWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and phenyl substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyridine ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
- 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one
These compounds share similar structural features but may differ in their specific substituents or the position of functional groups. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
